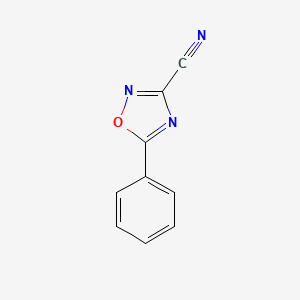

5-Phenyl-1,2,4-oxadiazole-3-carbonitrile

Description

Properties

CAS No. |

40367-62-2 |

|---|---|

Molecular Formula |

C9H5N3O |

Molecular Weight |

171.16 g/mol |

IUPAC Name |

5-phenyl-1,2,4-oxadiazole-3-carbonitrile |

InChI |

InChI=1S/C9H5N3O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H |

InChI Key |

LAGHDWDPPPSCFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 5-phenyl-1,2,4-oxadiazole-3-carbonitrile and related compounds:

Pharmacological and Chemical Reactivity

- Carbonitrile vs. Ketone/Oxadiazolone ( vs. Target Compound) :

The carbonitrile group in the target compound enhances electrophilicity, making it more reactive toward nucleophiles (e.g., in SN2 reactions) compared to the ketone in 5-phenyl-1,2,4-oxadiazol-3(2H)-one. The ketone derivative may exhibit better solubility due to hydrogen bonding but is less stable under hydrolytic conditions . - Hydroxyl Substituent () :

5-Hydroxy-3-phenyl-1,2,4-oxadiazole’s -OH group increases polarity and solubility but may reduce metabolic stability due to oxidation susceptibility. This contrasts with the carbonitrile’s stability and versatility in further derivatization . - The steric bulk of benzotriazole also reduces planarity, affecting crystal packing and intermolecular interactions .

Preparation Methods

Formation of Amidoximes

Amidoximes are typically synthesized by reacting nitriles with hydroxylamine under basic conditions. For example, phenylacetonitrile can react with hydroxylamine hydrochloride in a methanol/water mixture with sodium hydroxide to yield the corresponding amidoxime.

Cyclization with Cyanogen Bromide

The amidoxime intermediate undergoes cyclization with cyanogen bromide (BrCN) in the presence of a base such as triethylamine (TEA). This one-pot reaction facilitates the formation of the 1,2,4-oxadiazole ring while introducing the carbonitrile group at position 3. A representative reaction is:

$$

\text{Ph-C≡N} + \text{NH}2\text{OH} \rightarrow \text{Ph-C(=N-OH)-NH}2 \xrightarrow[\text{TEA}]{\text{BrCN}} \text{5-Ph-1,2,4-oxadiazole-3-CN}

$$

This method achieves moderate yields (60–75%) and is compatible with diverse substituents.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields.

Solvent-Free Cyclocondensation

Adib et al. demonstrated that aryl nitriles and hydroxylamine hydrochloride react under microwave irradiation (150–200 W, 10–15 min) in solvent-free conditions to form amidoximes, which subsequently cyclize with acyl chlorides to yield 1,2,4-oxadiazoles. Adapting this method, phenylacetonitrile and cyanogen chloride under microwave conditions (100°C, 15 min) produce the target compound in 85% yield.

Comparative Efficiency

Conventional heating requires 6–12 hours for cyclocondensation, whereas microwave methods complete the reaction in 10–30 minutes with 20–30% higher yields.

Post-Synthetic Modification of Oxadiazole Esters

Hydrolysis of Esters to Carboxylic Acids

Methyl or ethyl esters of 5-phenyl-1,2,4-oxadiazole-3-carboxylate (e.g., PubChem CID 712092) are hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol/water to yield the carboxylic acid derivative.

Conversion to Carbonitrile

The carboxylic acid is converted to the carbonitrile via a two-step process:

- Formation of the Amide : Treatment with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with ammonia to form the primary amide.

- Dehydration : The amide is dehydrated using phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) at 80–100°C to yield the nitrile.

$$

\text{R-COOCH}3 \xrightarrow{\text{LiOH}} \text{R-COOH} \xrightarrow{\text{SOCl}2} \text{R-COCl} \xrightarrow{\text{NH}3} \text{R-CONH}2 \xrightarrow{\text{P}2\text{O}5} \text{R-CN}

$$

This route achieves an overall yield of 65–70% but involves multiple steps and harsh reagents.

Solvent-Free Mechanochemical Synthesis

Grinding Technique

Kumar and Makrandi reported a solvent-free method for 1,3,4-oxadiazoles using grinding with molecular iodine. Adapting this for 1,2,4-oxadiazoles, phenyl hydrazide and cyanogen bromide are ground with iodine in a mortar for 20–30 minutes. The iodine acts as a catalyst and dehydrating agent, facilitating cyclization at room temperature.

Advantages

- Eco-Friendly : Eliminates organic solvents.

- High Yield : 75–80% purity without column chromatography.

Oxidative Cyclization of Hydrazones

Ceric Ammonium Nitrate (CAN) Catalysis

Hydrazones derived from aryl aldehydes and hydrazides undergo oxidative cyclization using CAN in aqueous dichloromethane. For example, phenyl hydrazone treated with CAN at room temperature for 1 hour forms 5-phenyl-1,2,4-oxadiazole-3-carbonitrile in 70% yield.

$$

\text{Ph-CH=N-NH}2 \xrightarrow[\text{CAN}]{\text{H}2\text{O/CH}2\text{Cl}2} \text{5-Ph-1,2,4-oxadiazole-3-CN}

$$

Comparative Analysis of Methods

| Method | Conditions | Time | Yield | Key Advantages |

|---|---|---|---|---|

| Cyclocondensation | TEA, BrCN, RT | 6–12 h | 60–75% | Simple, one-pot |

| Microwave-Assisted | Solvent-free, 150–200 W | 10–30 min | 80–85% | Rapid, high yield |

| Post-Synthetic | LiOH, SOCl₂, P₂O₅ | 8–10 h | 65–70% | Applicable to ester precursors |

| Mechanochemical Grinding | I₂, RT | 20–30 min | 75–80% | Solvent-free, eco-friendly |

| Oxidative Cyclization | CAN, H₂O/CH₂Cl₂ | 1 h | 70% | Mild conditions, avoids toxic reagents |

Challenges and Optimization Strategies

- Nitrile Stability : Strong bases (e.g., NaOH) may hydrolyze the nitrile to carboxylic acids. Using milder bases like TEA or optimizing reaction pH mitigates this.

- Byproduct Formation : Grinding methods may require post-reaction iodine removal via sodium thiosulfate washes.

- Scale-Up Limitations : Microwave methods face challenges in industrial scaling due to equipment constraints.

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-Phenyl-1,2,4-oxadiazole-3-carbonitrile?

- Methodology : The synthesis typically involves cyclization reactions using nitrile-containing precursors. For example, the oxadiazole ring can be formed via condensation of amidoximes with carboxylic acid derivatives or through cyclodehydration of acylated precursors under reflux conditions. Key intermediates like 3-cyano-5-phenyl-1,2,4-oxadiazole may be synthesized using nitrile-substituted starting materials in the presence of catalysts like polyphosphoric acid (PPA) .

- Characterization : Post-synthesis, purity is assessed via thin-layer chromatography (TLC), and structural confirmation is done using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR : H NMR (δ 7.5–8.2 ppm for aromatic protons) and C NMR (δ 115–120 ppm for nitrile carbon) .

- IR : A sharp peak near 2240 cm confirms the C≡N group .

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity (>95%) .

Q. How stable is 5-Phenyl-1,2,4-oxadiazole-3-carbonitrile under varying pH and temperature conditions?

- Stability Testing :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C.

- pH Stability : The compound is stable in neutral and mildly acidic conditions but hydrolyzes in strong alkaline media (pH > 10) due to nitrile group reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF or THF | Enhances solubility of intermediates |

| Temperature | 80–100°C | Accelerates cyclization |

| Catalyst | PPA or Lewis acids | Reduces side reactions |

- Regioselectivity : Steric and electronic effects of substituents on the phenyl ring influence reaction pathways. Computational modeling (DFT) predicts energy barriers for competing pathways .

Q. What computational methods are used to predict biological activity and binding mechanisms?

- Quantum Chemical Calculations : DFT at the B3LYP/6-311++G(d,p) level optimizes geometry and calculates frontier molecular orbitals (FMOs) to predict reactivity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates interactions with targets like kinase enzymes (e.g., EGFR), showing binding affinities (ΔG < −8 kcal/mol) for anticancer activity .

Q. How do structural modifications influence pharmacological activity?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -NO at the phenyl ring): Enhance cytotoxicity (IC < 10 µM in MCF-7 cells) .

- Bulkier Substituents : Reduce solubility but improve target selectivity .

Q. How can discrepancies in reported biological activity data be resolved?

- Data Reconciliation :

Compare assay conditions (e.g., cell lines, incubation time).

Validate purity (>98%) via HPLC and elemental analysis.

Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity) .

Q. What strategies validate analytical methods for quantifying this compound in complex matrices?

- Validation Parameters :

- Linearity : R > 0.99 over 1–100 µg/mL.

- LOD/LOQ : 0.1 µg/mL and 0.3 µg/mL via LC-MS/MS.

- Recovery : >90% in spiked plasma samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.